2-Amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.
Introduction of Substituents: The methoxyphenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like methoxybenzene and bromobenzene.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but lacks the methoxyphenyl group.
2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile: Contains an additional methoxy group on the phenyl ring.
2-Amino-4-phenylpyridine-3-carbonitrile: Lacks the methoxyphenyl group.
Uniqueness
2-Amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is unique due to the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-amino-6-(3-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-23-15-9-5-8-14(10-15)18-11-16(13-6-3-2-4-7-13)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGDYSCQODEWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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